molecular formula C11H12N2O2S B1493240 (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol CAS No. 2098013-14-8

(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol

Cat. No. B1493240
CAS RN: 2098013-14-8
M. Wt: 236.29 g/mol
InChI Key: FIIHNACHUPVLHI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The compound you’re asking about seems to be a complex derivative of these two classes of compounds.


Synthesis Analysis

Imidazole and thiophene derivatives can be synthesized via various methods. For instance, imidazole can be synthesized from glyoxal and ammonia . Thiophene derivatives can be synthesized via direct C-H arylation polymerization .


Molecular Structure Analysis

The molecular structure of imidazole and thiophene derivatives can be quite complex due to the presence of multiple functional groups and the possibility of tautomeric forms .


Chemical Reactions Analysis

Imidazole and thiophene derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of thiophene derivatives can vary widely, depending on their specific structure .

Scientific Research Applications

Synthesis of Novel Derivatives

Research demonstrates the synthesis of various derivatives incorporating thiophene and imidazole moieties. For instance, Mabkhot, Kheder, and Al-Majid (2010) described the synthesis of bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives, highlighting the versatility of thieno-thiophene compounds in chemical synthesis (Mabkhot, Kheder, & Al-Majid, 2010).

Catalytic Applications

A study by Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its effectiveness as a catalyst for oxidation reactions (Ghorbanloo & Alamooti, 2017).

Advanced Organic Synthesis

Donthireddy, Mathoor Illam, and Rit (2020) developed ruthenium(II) complexes with N-heterocyclic carbene ligands for C-N bond formation using a hydrogen-borrowing strategy, indicating the importance of imidazole derivatives in advanced organic synthesis (Donthireddy, Mathoor Illam, & Rit, 2020).

Antibacterial and Antitubercular Activity

Kim et al. (2009) researched the structure-activity relationships of antitubercular nitroimidazoles, suggesting the potential of imidazole derivatives in developing new antitubercular drugs (Kim et al., 2009).

Preparation of Therapeutic Compounds

Dubey, Naidu, Kumar, and Reddy (2003) reported on the preparation of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenylbenzo(b)[1,4]thiazepines, which might have implications in therapeutic compound development (Dubey, Naidu, Kumar, & Reddy, 2003).

Formation of Hydrogen Bonds

Kunz and Frank (2010) studied the betainic form of (imidazol-2-yl)phenylphosphinic acid hydrate, revealing insights into hydrogen bonding and molecular interactions (Kunz & Frank, 2010).

Reactions with Electrophilic Reagents

Mlostoń, Gendek, Linden, and Heimgartner (2008) examined the reactions of 1,4,5-trisubstituted 2,3-dihydro-1H-imidazole-2-thiones with electrophilic reagents, shedding light on the nucleophilic properties of imidazole derivatives (Mlostoń, Gendek, Linden, & Heimgartner, 2008).

Optical Properties and Material Synthesis

Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, focusing on their optical properties and potential use in material synthesis (Volpi et al., 2017).

Aza-Piancatelli Rearrangement

Reddy et al. (2012) explored the aza-Piancatelli rearrangement for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, demonstrating the utility of imidazole derivatives in complex organic transformations (Reddy et al., 2012).

Mechanism of Action

The mechanism of action of imidazole and thiophene derivatives can vary widely, depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with imidazole and thiophene derivatives can vary widely, depending on their specific structure. Some imidazole derivatives are used in commercially available drugs and have been extensively studied for their safety profile .

Future Directions

The future directions in the research of imidazole and thiophene derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and their application in the development of new drugs .

properties

IUPAC Name

(6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-5-8-9-6-15-10(4-13(9)7-12-8)11-2-1-3-16-11/h1-3,7,10,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIHNACHUPVLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)CO)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 2
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 3
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 4
Reactant of Route 4
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 5
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 6
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol

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